molecular formula C11H14O4S B1265985 Benzoic acid, 4-(butylsulfonyl)- CAS No. 100059-51-6

Benzoic acid, 4-(butylsulfonyl)-

Cat. No. B1265985
M. Wt: 242.29 g/mol
InChI Key: ZBKOZGCANJUKEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives, including those with butylsulfonyl groups, often involves multi-step reactions characterized by nitration, oxygenation, or sulfonylation. For instance, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 4-methylsulfonyl toluene using nitric acid as the oxidizing agent showcases a method with high yield and purity, highlighting the feasibility and efficiency of synthesizing such compounds under mild conditions with economic benefits (Jia-bin, 2010).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including the 4-(butylsulfonyl)- variant, is crucial in determining their reactivity and properties. X-ray structural characterization and Hirshfeld surface analysis have been used to detail the geometries and intermolecular interactions of such compounds. For example, the study of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex reveals a monomeric form in solution that turns into a polymer in its crystalline structure, showcasing a complex geometry that impacts its chemical behavior (Bomfim Filho et al., 2019).

Chemical Reactions and Properties

Benzoic acid, 4-(butylsulfonyl)-, undergoes various chemical reactions, including sulfonylation and oxidation. Copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates, employing an 8-aminoquinoline moiety as a bidentate directing group, is an example of achieving high yields of aryl sulfones with excellent regioselectivity (Liu et al., 2015). This highlights the compound's versatility in participating in selective chemical transformations.

Physical Properties Analysis

The physical properties of benzoic acid, 4-(butylsulfonyl)-, such as solubility, melting point, and crystalline structure, play a significant role in its applications and handling. These properties are influenced by the molecular structure and intermolecular forces present within the compound. Detailed analysis of these properties requires specific studies focusing on the physical characterization of the compound.

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, including reactivity, stability, and acidity, are influenced by the presence of the butylsulfonyl group. Studies on similar compounds, such as the synthesis and properties of sulfonamides and sulfones, reveal insights into the reactivity patterns, highlighting how the sulfonyl group affects the overall chemical behavior of the compound (Guinchard et al., 2005).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 4-(Substituted phenylsulfonamido)benzoic acids, including variants similar to Benzoic acid, 4-(butylsulfonyl)-, have been synthesized using fly-ash:H3PO3 nano catalyst and ultrasound irradiation. These compounds have shown significant antimicrobial activities, tested using the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).

Metabolic Pathways in Drug Development

  • In the context of drug development, certain benzoic acid derivatives undergo metabolic transformations. For example, Lu AA21004, an antidepressant, is metabolized into various compounds, including a benzoic acid derivative (Hvenegaard et al., 2012).

Functional Antagonists in Medicinal Chemistry

  • Benzoic acid derivatives have been studied for their potential as functional PGE2 antagonists, specifically targeting the EP1 receptor subtype. Modifications of the phenyl-sulfonyl moiety, including using more hydrophilic heteroarylsulfonyl moieties, have optimized antagonist activity (Naganawa et al., 2006).

Chemical Synthesis and Catalysis

  • Benzoic acid derivatives have been utilized in various chemical synthesis and catalysis processes. For instance, benzoic acid adds to oleic acid using methanesulfonic acid as a catalyst, forming an addition product (Eisner, Perlstein & Ault, 1963).

Electrochemical Methods in Drug Preparation

  • Electrochemical methods have been employed for the preparation of certain benzoic acid derivatives, such as 4-(Di-n-propylsulfamyl)benzoic acid, which is an important drug ingredient (Michman & Weiss, 1990).

X-Ray Structural Characterization

  • Benzoic acid derivatives have been characterized using X-ray diffraction and other spectroscopic methods to understand their molecular structure, as seen in the study of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex (Bomfim Filho et al., 2019).

Role in Inducing Stress Tolerance in Plants

  • Benzoic acid and its derivatives have been evaluated for their role in inducing multiple stress tolerance in plants. It has been found effective at lower concentrations compared to salicylic acid or its derivatives (Senaratna et al., 2004).

properties

IUPAC Name

4-butylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKOZGCANJUKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60142894
Record name Benzoic acid, 4-(butylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(butylsulfonyl)-

CAS RN

100059-51-6
Record name Benzoic acid, 4-(butylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100059516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(butylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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